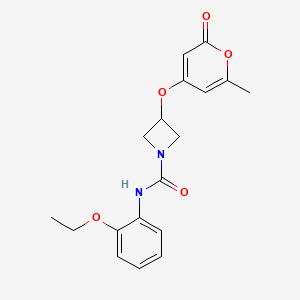

N-(2-ethoxyphenyl)-3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidine-1-carboxamide

Description

The compound N-(2-ethoxyphenyl)-3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidine-1-carboxamide is a synthetic azetidine derivative featuring a carboxamide linkage to a 2-ethoxyphenyl group and a 6-methyl-2-oxopyran-4-yl ether substituent on the azetidine ring. Azetidines, four-membered nitrogen-containing heterocycles, are increasingly explored in medicinal chemistry due to their conformational rigidity, metabolic stability, and ability to modulate pharmacokinetic properties. The ethoxyphenyl and pyran-oxy groups likely influence solubility, target affinity, and metabolic pathways.

Properties

IUPAC Name |

N-(2-ethoxyphenyl)-3-(2-methyl-6-oxopyran-4-yl)oxyazetidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O5/c1-3-23-16-7-5-4-6-15(16)19-18(22)20-10-14(11-20)25-13-8-12(2)24-17(21)9-13/h4-9,14H,3,10-11H2,1-2H3,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRLDZDZITPDTDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)N2CC(C2)OC3=CC(=O)OC(=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethoxyphenyl)-3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidine-1-carboxamide typically involves multiple steps:

Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors such as β-amino alcohols or β-halo amines under basic conditions.

Introduction of the Pyranone Moiety: The 6-methyl-2-oxo-2H-pyran-4-yl group can be introduced via esterification or etherification reactions using suitable pyranone derivatives.

Attachment of the Ethoxyphenyl Group: The ethoxyphenyl group is usually attached through nucleophilic substitution reactions, where an ethoxyphenyl halide reacts with an amine or alcohol precursor.

Industrial Production Methods

For industrial-scale production, the synthesis would be optimized for yield and purity, often involving:

Catalysts: Use of catalysts to enhance reaction rates and selectivity.

Solvents: Selection of solvents that facilitate the desired reactions while minimizing by-products.

Temperature and Pressure Control: Precise control of reaction conditions to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethoxyphenyl)-3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidine-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert certain functional groups to their corresponding alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur, especially at the ethoxyphenyl group, where halides or other nucleophiles replace the ethoxy group.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.

Nucleophiles: Halides, amines, alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, N-(2-ethoxyphenyl)-3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidine-1-carboxamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, this compound may be investigated for its potential biological activity. Compounds with similar structures have shown promise as enzyme inhibitors, receptor modulators, or antimicrobial agents.

Medicine

In medicinal chemistry, N-(2-ethoxyphenyl)-3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidine-1-carboxamide could be explored for its potential therapeutic applications. Its structural features suggest it might interact with biological targets relevant to diseases such as cancer, inflammation, or infectious diseases.

Industry

In the industrial sector, this compound might be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidine-1-carboxamide would depend on its specific application. Generally, it could interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The pathways involved might include inhibition of enzyme activity, modulation of receptor signaling, or interference with nucleic acid function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

LAH-1 Intermediate (N-(4-(4-amino-2-fluorophenoxy)pyridin-2-yl)-3-((tert-butyldiphenylsilyl)oxy)azetidine-1-carboxamide)

- Key Features: Azetidine core with tert-butyldiphenylsilyl (TBDPS) protection at the 3-position. Carboxamide-linked pyridin-2-yl group substituted with a 4-amino-2-fluorophenoxy moiety.

- Comparison: The TBDPS group in LAH-1 enhances steric bulk and lipophilicity compared to the pyran-oxy group in the target compound.

Atumelnantum (WHO-INN Proposed Compound)

- Key Features :

- Bicyclic azabicyclo[2.2.2]octane core instead of azetidine.

- Ethoxyphenyl and trifluoromethyl cyclobutane-carbonyl-piperazine substituents.

- Comparison: The bicyclic system in atumelnantum increases rigidity and may improve receptor binding compared to the monocyclic azetidine.

Triazole-Functionalized Azetidine (N-[2-(1-benzyl-1H-1,2,3-triazol-4-yl)propan-2-yl]azetidine-1-carboxamide)

- Key Features :

- Azetidine carboxamide linked to a triazole-containing propan-2-yl group.

- Synthesized via Cu-catalyzed azide-alkyne cycloaddition (click chemistry).

- Comparison :

Physicochemical and Pharmacological Properties

| Property | Target Compound | LAH-1 Intermediate | Atumelnantum |

|---|---|---|---|

| Molecular Weight (g/mol) | ~447.5 (estimated) | 557.23 | ~685.7 (estimated) |

| LogP | ~2.8 (predicted) | ~6.1 (TBDPS increases lipophilicity) | ~4.2 (trifluoromethyl enhances) |

| Solubility | Moderate (pyran-oxy enhances polarity) | Low (TBDPS hydrophobic) | Low (bicyclic rigidity) |

| Pharmacological Target | Undisclosed (kinase inhibition?) | c-Met inhibitor | Undisclosed (CNS or oncology?) |

Key Research Findings and Implications

- Functional Group Impact : The pyran-oxy group in the target compound may improve aqueous solubility compared to TBDPS-protected analogs, critical for oral bioavailability .

- Structural Rigidity : Atumelnantum’s bicyclic system demonstrates how core modifications can enhance target engagement, suggesting future optimization routes for azetidine derivatives .

Notes and Limitations

- Contradictions : The TBDPS group in LAH-1 and the pyran-oxy group in the target compound represent opposing strategies for modulating lipophilicity. The choice depends on the intended target’s binding pocket .

- Data Gaps : Pharmacological data for the target compound are absent in the evidence; comparisons rely on structural inferences.

Biological Activity

N-(2-ethoxyphenyl)-3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidine-1-carboxamide is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₅N₃O₃ |

| Molecular Weight | 273.29 g/mol |

| CAS Number | Not specified in sources |

Research indicates that compounds similar to N-(2-ethoxyphenyl)-3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidine-1-carboxamide may exert their effects through multiple biological pathways:

- Enzyme Inhibition : Many azetidine derivatives are known to inhibit enzymes such as kinases and proteases, which play crucial roles in cell signaling and metabolism.

- Receptor Modulation : The compound may interact with various receptors, potentially influencing neurotransmitter systems or inflammatory pathways.

Pharmacological Effects

The biological activity of N-(2-ethoxyphenyl)-3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidine-1-carboxamide can be summarized as follows:

Anticancer Activity

Several studies have indicated that related compounds exhibit significant anticancer properties. For instance, certain azetidine derivatives have been shown to induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation markers.

Anti-inflammatory Effects

Compounds structurally similar to N-(2-ethoxyphenyl)-3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidine have demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines and modulating immune responses.

Case Studies

- Case Study 1 : A study on azetidine derivatives indicated that modifications in the phenyl group significantly influenced their anticancer activity. The presence of an ethoxy group enhanced the compound's lipophilicity, improving cellular uptake and efficacy against various cancer cell lines.

- Case Study 2 : In a model of chronic inflammation, a related compound showed a marked reduction in inflammatory markers (e.g., TNF-alpha, IL-6) when administered in vivo, suggesting potential therapeutic applications for inflammatory diseases.

Research Findings

Recent findings highlight the importance of structure–activity relationships (SAR) in determining the biological efficacy of azetidine derivatives:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.